N,N'-二苯甲酰基半胱氨酸

描述

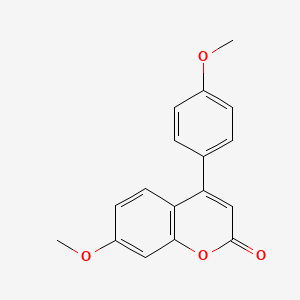

N,N'-dibenzoylcystine is a useful research compound. Its molecular formula is C20H20N2O6S2 and its molecular weight is 448.5 g/mol. The purity is usually 95%.

The exact mass of the compound N,N'-dibenzoylcystine is 448.07627871 g/mol and the complexity rating of the compound is 554. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114532. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-dibenzoylcystine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-dibenzoylcystine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

N-杂环卡宾概述

N-杂环卡宾 (NHC) 是一类自 1991 年以来分离和表征的有机化合物,已成为现代化学中的关键物质。NHC 由于其通用的性质和多功能性,在各种商业上重要的过程中得到广泛应用。它们在有机化学应用的开创性研究中尤为引人注目 (Hopkinson 等人,2014 年)。

使用 N-杂环卡宾配体的催化

衍生自生物唑啉的 NHC 已成功用于过渡金属催化。这些配体以富电子、位阻大且柔性受限而闻名。它们在芳基氯化物和硼酸的铃木-宫浦交叉偶联中表现出有效性,特别是对于合成四邻位取代的联芳基 (Altenhoff 等人,2004 年)。

在合成黄嘌呤衍生物中的作用

黄嘌呤是一类重要的含氧杂环,以其在药学中的重要作用而闻名。N,N'-二苯甲酰基半胱氨酸在这些化合物的合成和研究中发挥作用,这些化合物表现出多种生物/药理作用。某些黄嘌呤的抗肿瘤活性也是一个重要的研究领域 (Pinto 等人,2005 年)。

离子液体和 NHC

NHC 已被探索其在离子液体中的反应性和潜在应用。研究调查了它们与小试剂的反应、它们在制备极化偶氮中的用途以及它们作为 NLO 材料的潜力 (Canal 等人,2006 年)。

Ag(I) N-杂环卡宾配合物

研究重点是咪唑鎓盐中 NHC 的金属化和 N-杂环卡宾配合物的合成。这些配合物表现出与多种金属结合的能力,并且一直是了解 NHC 的键合强度和性质的主要研究领域 (Garrison & Youngs,2005 年)。

由钯/咪唑鎓盐体系介导的胺化反应

NHC 已被用作涉及芳基氯化物和含氮底物的胺化反应中的催化剂改性剂。这些过程在合成伯胺和 N-芳基取代吲哚方面显示出高效率,表明它们在有机合成中的重要作用 (Grasa 等人,2001 年)。

基于 NHC 的钌烯烃复分解催化剂的合成

已经描述了游离 NHC 的合成及其在钌基复分解配合物中的掺入。这些配合物在涉及闭环复分解的大环化中特别有效,展示了它们在催化领域的重要性 (Bantreil & Nolan,2011 年)。

用于监测二硫键还原酶活性的荧光试剂

研究探索了荧光探针的合成和应用,例如 N,N-二(硫酰胺基荧光素基)-半胱氨酸 (DTFCys2),用于测量和成像细胞表面上的游离硫醇。这些试剂可作为活细胞和体外硫醇还原酶活性的伪底物 (Onukwue 等人,2019 年)。

[Au(NHC)(L)]+ 配合物合成

已经研究了使用 NHC 金(I) 氢氧化物作为前体合成阳离子杂配体 [Au(NHC)(NHC′)]+ 和 [Au(NHC)(PR3)]+ 配合物。这项研究突出了这些配合物之间的电子和结构差异,展示了它们在有机金属化学中的潜力 (Gaillard 等人,2010 年)。

属性

IUPAC Name |

2-benzamido-3-[(2-benzamido-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTXMPQWQSOAIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947990 | |

| Record name | N,N'-Bis[hydroxy(phenyl)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-20-8 | |

| Record name | N,N'-Dibenzoylcystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis[hydroxy(phenyl)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzoyl-L-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N'-dibenzoylcystine interact with lithium borohydride to facilitate enantioselective reduction?

A: While the exact mechanism is not fully elucidated in the provided papers, N,N'-dibenzoylcystine acts as a chiral ligand, coordinating to lithium borohydride. [, , , ] This coordination creates a chiral environment around the reducing agent. This chiral complex then interacts with the ketone substrate, directing the hydride transfer to occur preferentially from one face of the carbonyl group, leading to enantioselective formation of the chiral alcohol. [, ]

Q2: What types of ketones have been successfully reduced using N,N'-dibenzoylcystine and lithium borohydride?

A: Research demonstrates the successful enantioselective reduction of various ketones, including aromatic ketones, α,β-unsaturated ketones, β-halogenoketones, α- and β-aminoketones, pyridyl ketones, and β-ketoesters. [, , , , , ] This suggests a broad applicability of this chiral reducing system for diverse substrates.

Q3: What is the role of t-butyl alcohol in the enantioselective reduction process?

A: t-butyl alcohol, often used in conjunction with N,N'-dibenzoylcystine and lithium borohydride, likely acts as a proton source. [, , ] It may also influence the solubility and reactivity of the lithium borohydride complex and modify the reaction medium's polarity, potentially enhancing the enantioselectivity of the reduction.

Q4: Are there any structural characterizations of N,N'-dibenzoylcystine available?

A4: While the provided abstracts do not detail spectroscopic data, N,N'-dibenzoylcystine's molecular formula is C20H18N2O6S2, and its molecular weight is 446.5 g/mol. Information on its structural characterization could be obtained through spectroscopic techniques like NMR and IR.

Q5: Are there any known studies on the stability of N,N'-dibenzoylcystine under various conditions?

A: One study describes the oxidation of N,N'-dibenzoylcystine dimethyl ester to the corresponding thiolsulfinate using hydrogen peroxide and a cyclic seleninate ester catalyst. [] This indicates its susceptibility to oxidation under certain conditions. Further investigation is needed to determine its stability under various reaction conditions and storage.

Q6: What are the future directions for research on N,N'-dibenzoylcystine in asymmetric synthesis?

A: Future research could focus on elucidating the precise mechanism of the chiral induction, expanding the substrate scope, and optimizing reaction conditions for enhanced enantioselectivity. [, , , , , ] Exploring its application in other asymmetric transformations beyond reduction, such as aldol reactions or Diels-Alder reactions, could also be of interest.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)

![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)

![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)

![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)

![3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5693673.png)

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)